molecular formula C23H28N2O2 B1680373 4-(Benzodioxan-5-yl)-1-(2-(indan-1-yl)ethyl)piperazine CAS No. 153607-45-5

4-(Benzodioxan-5-yl)-1-(2-(indan-1-yl)ethyl)piperazine

Cat. No.: B1680373
CAS No.: 153607-45-5
M. Wt: 364.5 g/mol
InChI Key: OARKPUCUFAIZCW-UHFFFAOYSA-N
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Chemical Reactions Analysis

S 15931 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

S 15931 has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

S 15931 is unique in its dual action as both an agonist and antagonist for the serotonin 1A receptor. Similar compounds include:

These compounds differ in their specific actions on the serotonin receptors, making S 15931 unique in its dual functionality .

Properties

CAS No.

153607-45-5

Molecular Formula

C23H28N2O2

Molecular Weight

364.5 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-[2-(2,3-dihydro-1H-inden-1-yl)ethyl]piperazine

InChI

InChI=1S/C23H28N2O2/c1-2-5-20-18(4-1)8-9-19(20)10-11-24-12-14-25(15-13-24)21-6-3-7-22-23(21)27-17-16-26-22/h1-7,19H,8-17H2

InChI Key

OARKPUCUFAIZCW-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2C1CCN3CCN(CC3)C4=C5C(=CC=C4)OCCO5

Canonical SMILES

C1CC2=CC=CC=C2C1CCN3CCN(CC3)C4=C5C(=CC=C4)OCCO5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-(benzodioxan-5-yl)-1-(2-(indan-1-yl)ethyl)piperazine
S 15931
S-15931
S15931

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Benzodioxan-5-yl)-1-(2-(indan-1-yl)ethyl)piperazine
Reactant of Route 2
4-(Benzodioxan-5-yl)-1-(2-(indan-1-yl)ethyl)piperazine
Reactant of Route 3
4-(Benzodioxan-5-yl)-1-(2-(indan-1-yl)ethyl)piperazine
Reactant of Route 4
4-(Benzodioxan-5-yl)-1-(2-(indan-1-yl)ethyl)piperazine
Reactant of Route 5
Reactant of Route 5
4-(Benzodioxan-5-yl)-1-(2-(indan-1-yl)ethyl)piperazine
Reactant of Route 6
4-(Benzodioxan-5-yl)-1-(2-(indan-1-yl)ethyl)piperazine

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